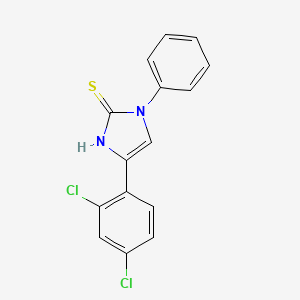
4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to an imidazole ring, with a thiol group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with phenylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of the corresponding thiol derivative.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of various herbicides.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide.
1-Phenyl-1H-imidazole-2-thiol: A related imidazole derivative with similar properties.
Uniqueness
4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol is unique due to the combination of its dichlorophenyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its thiol group also provides a versatile functional handle for further chemical modifications and interactions with biological targets.
特性
分子式 |
C15H10Cl2N2S |
|---|---|
分子量 |
321.2 g/mol |
IUPAC名 |
5-(2,4-dichlorophenyl)-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C15H10Cl2N2S/c16-10-6-7-12(13(17)8-10)14-9-19(15(20)18-14)11-4-2-1-3-5-11/h1-9H,(H,18,20) |
InChIキー |
RQMZJHLMEMMGLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(NC2=S)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13060800.png)
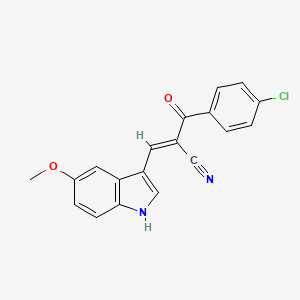

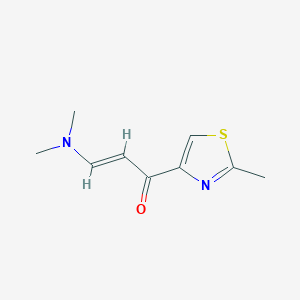
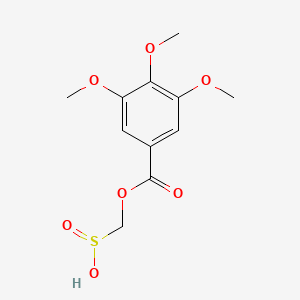
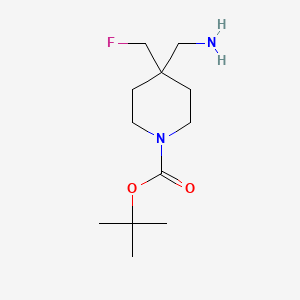
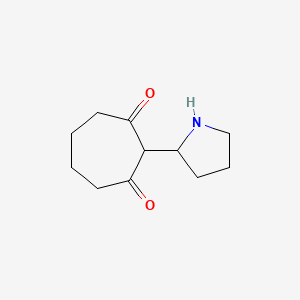
![1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B13060842.png)
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)
![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)
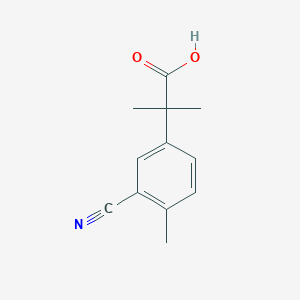
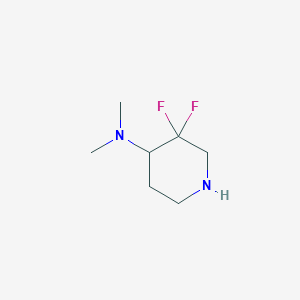

![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13060870.png)
